
1-(2-Methylpyridin-3-yl)imidazolidin-2-one
Overview
Description
Synthesis Analysis
The synthesis of imidazolidin-2-ones has been achieved using various methods. One approach involves the formation of imidazolidin-2-ones from 1,2-diamines and CO2 using tetramethylphenylguanidine (PhTMG) as the basic promoter in the presence of diphenylphosphoryl azide (DPPA) . Another method involves the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles .Molecular Structure Analysis
The molecular structure of “1-(2-Methylpyridin-3-yl)imidazolidin-2-one” consists of a pyridine ring, an imidazolidinone ring, and a methyl. The Inchi Code for this compound is 1S/C10H11N3O .Physical And Chemical Properties Analysis
The compound “1-(2-Methylpyridin-3-yl)imidazolidin-2-one” is a solid at room temperature . It has a molecular weight of 177.21 . The melting point of this compound ranges from 86 to 92 degrees Celsius .Scientific Research Applications
Applications in Medicinal Chemistry and Pharmacology
Imidazolidinone derivatives, including compounds structurally related to "1-(2-Methylpyridin-3-yl)imidazolidin-2-one," have been extensively studied for their broad spectrum of biological activities. These compounds have shown promising results in treating various diseases due to their diverse pharmacological properties.
Antibacterial and Antimicrobial Activities
Fused pyridines and imidazopyridines, classes that include imidazolidinone derivatives, have been reported to display significant antibacterial and antimicrobial activities. These compounds are particularly important in the era of increasing antibiotic resistance, offering potential new treatments for multi-drug-resistant bacterial infections (Sanapalli et al., 2022).
Anticancer Properties
Thiazolidinediones and related scaffolds have been studied for their anticancer effects. The presence of an imidazolidinone structure within these compounds has been associated with potential anticancer activities, suggesting a promising avenue for the development of new cancer therapeutics (Singh et al., 2022).
Synthetic Methodologies and Chemical Properties
The synthesis and chemical properties of imidazolidinone derivatives have been a focus of research, with various methodologies being developed to enhance their pharmacokinetic profiles and therapeutic potential.
- Synthesis and Structural Modifications: Research has focused on developing novel synthetic methodologies for imidazolidinone derivatives, aiming at enhancing their biological activity and selectivity for various pharmacological targets. Such efforts include exploring different synthetic routes, structural modifications, and green chemistry approaches to optimize these compounds for medicinal use (Sahiba et al., 2020).
Pharmaceutical Development and Therapeutic Potential
The therapeutic potential of imidazolidinone derivatives extends to various areas of pharmaceutical development, with ongoing research into their use as active pharmaceutical ingredients in drug formulations.
- Potential in Treating Neurological Disorders: Certain imidazolidinone derivatives have been investigated for their potential in treating neurological conditions, showcasing the versatility of this chemical scaffold in addressing a wide range of diseases (Barone et al., 2006).
Safety And Hazards
The compound “1-(2-Methylpyridin-3-yl)imidazolidin-2-one” is associated with certain hazards. The safety information includes pictograms GHS07 and the signal word “Warning”. Hazard statements include H315, H319, and H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-(2-methylpyridin-3-yl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-7-8(3-2-4-10-7)12-6-5-11-9(12)13/h2-4H,5-6H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFPYZKTCPFHJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)N2CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpyridin-3-yl)imidazolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B1408337.png)
![Ethyl({[5-(3-methylphenyl)pyridin-3-yl]methyl})amine](/img/structure/B1408338.png)
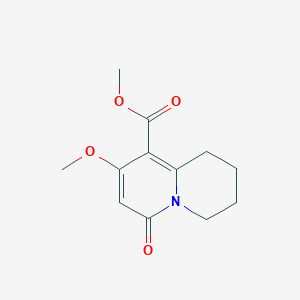
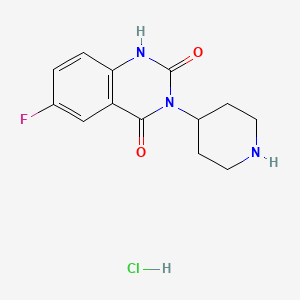
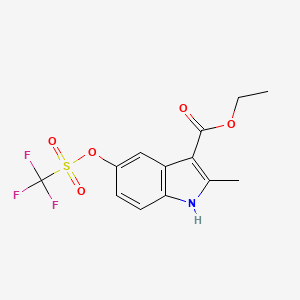
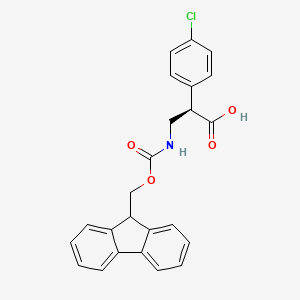
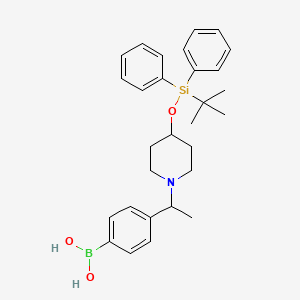
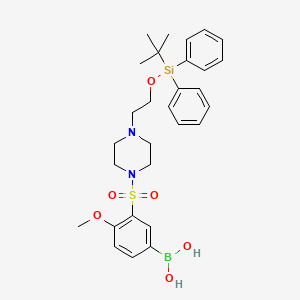
![{[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B1408351.png)
![{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride](/img/structure/B1408352.png)
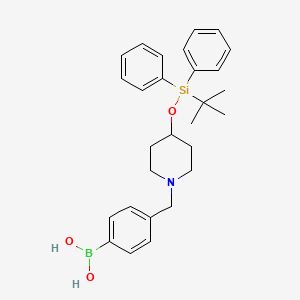
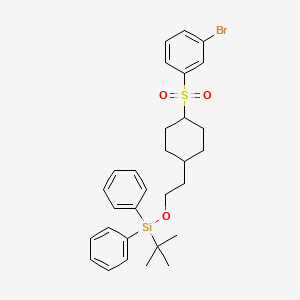
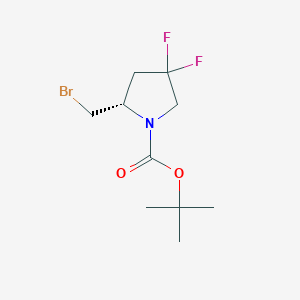
![1-(Bromomethyl)bicyclo[1.1.1]pentane](/img/structure/B1408358.png)